molecular formula C17H24N2O5 B2848485 Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008655-56-8

Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2848485
CAS No.: 1008655-56-8
M. Wt: 336.388
InChI Key: LTDYDEIMJGYYLO-UHFFFAOYSA-N
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Description

Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is an organic compound with the molecular formula C17H24N2O5 This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and an ethyl acetate moiety

Properties

IUPAC Name

ethyl 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-24-16(20)10-13-17(21)18-7-8-19(13)11-12-5-6-14(22-2)15(9-12)23-3/h5-6,9,13H,4,7-8,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDYDEIMJGYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by acylation with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetate
  • (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides

Uniqueness

Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern on the piperazine ring and the presence of both a benzyl and an ethyl acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

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